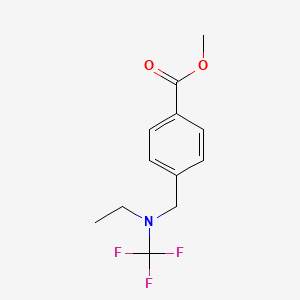![molecular formula C13H12O3 B13959973 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol CAS No. 481638-74-8](/img/structure/B13959973.png)
2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol is an organic compound with the molecular formula C13H12O3 This compound features a cyclohexa-3,6-diene ring substituted with hydroxy and phenylmethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol typically involves the condensation of phenylmethylidene with cyclohexa-3,6-diene-1,3-diol under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl and hydroxy derivatives.
Scientific Research Applications
2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,5-diene-1,2-diol
- 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,4-diol
Uniqueness
2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol is unique due to its specific substitution pattern and the resulting chemical properties
Properties
CAS No. |
481638-74-8 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol |
InChI |
InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-8,14-16H,4H2 |
InChI Key |
HHEFWQPYYUOGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=C(C2=CC=CC=C2)O)C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)
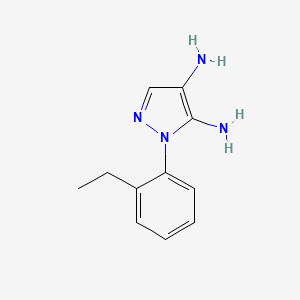
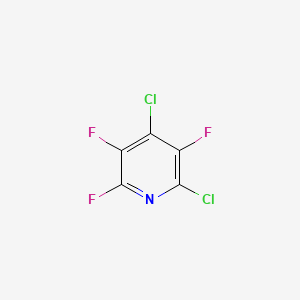
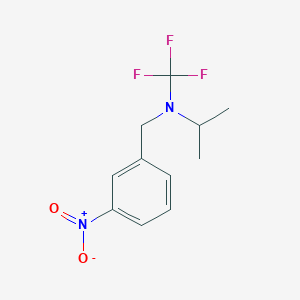
![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
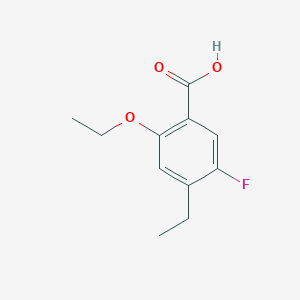
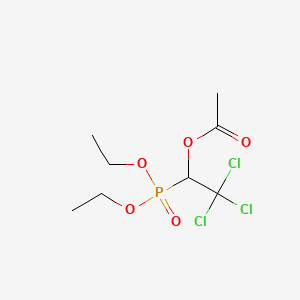
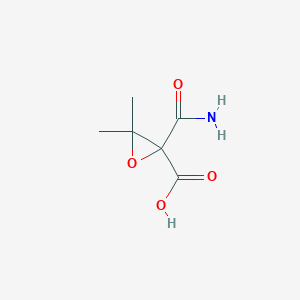
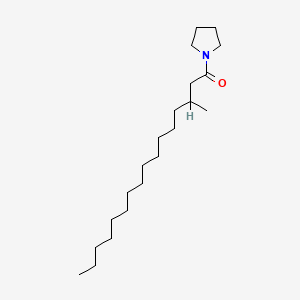
![Dibenzo[b,d]furan-1,2,8,9-tetramine](/img/structure/B13959960.png)
![1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-](/img/structure/B13959961.png)

